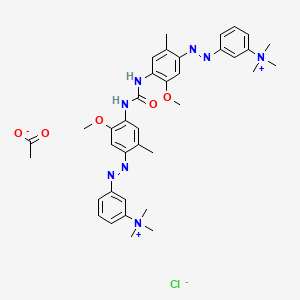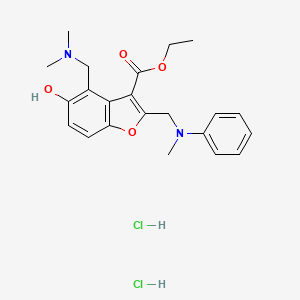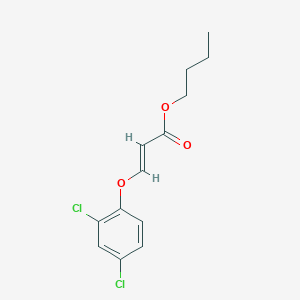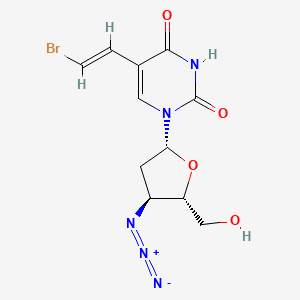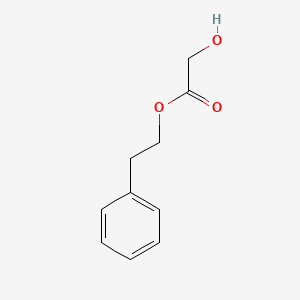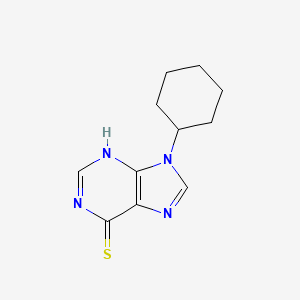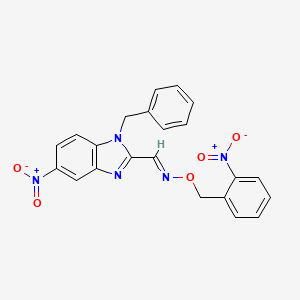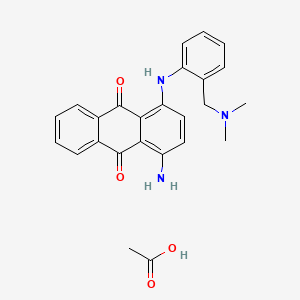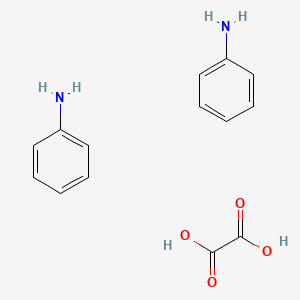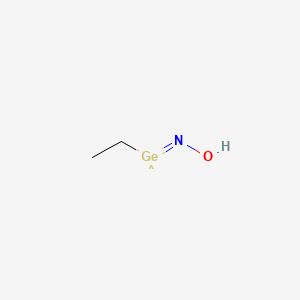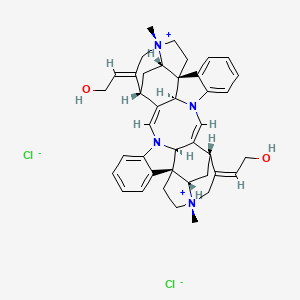![molecular formula C20H10 B15184370 Dicyclopenta[cd,jk]pyrene CAS No. 98791-43-6](/img/structure/B15184370.png)
Dicyclopenta[cd,jk]pyrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dicyclopenta[cd,jk]pyrene is a polycyclic aromatic hydrocarbon with a unique structure characterized by the fusion of two cyclopentane rings to a pyrene core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dicyclopenta[cd,jk]pyrene typically involves the cyclopentannulation of pyrene derivatives. One common method includes the bromination of pyrene followed by a palladium-catalyzed cyclopentannulation reaction. For example, 4,9-dibromo-1,2,6,7-tetra(4-dodecylphenyl)this compound can be synthesized by reacting a brominated pyrene derivative with a suitable cyclopentannulation reagent under controlled conditions .
Industrial Production Methods
This would include optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the quality and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Dicyclopenta[cd,jk]pyrene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the pyrene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine, chlorine, and nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrene derivatives, hydrogenated pyrene compounds, and oxygenated pyrene derivatives .
Wissenschaftliche Forschungsanwendungen
Dicyclopenta[cd,jk]pyrene has several scientific research applications, including:
Wirkmechanismus
The mechanism by which dicyclopenta[cd,jk]pyrene exerts its effects is primarily related to its electronic structure. The fusion of cyclopentane rings to the pyrene core alters the electronic distribution, leading to unique electronic properties. These properties make it an effective electron acceptor in various applications. The molecular targets and pathways involved are related to its interaction with other molecules in electronic devices, influencing charge transport and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dicyclopenta[cd,fg]pyrene
- Dicyclopenta[cd,mn]pyrene
- Tetracyclopenta[cd,fg,jk,mn]pyrene
Uniqueness
Dicyclopenta[cd,jk]pyrene is unique due to its specific fusion pattern, which influences its electronic properties differently compared to other cyclopenta-fused pyrene derivatives. The differences in aromaticity and stability among these compounds are attributed to the varying degrees of σ-strain imposed on the pyrene skeleton by sequential cyclopenta-fusion .
Eigenschaften
CAS-Nummer |
98791-43-6 |
|---|---|
Molekularformel |
C20H10 |
Molekulargewicht |
250.3 g/mol |
IUPAC-Name |
hexacyclo[10.6.1.14,18.02,10.03,7.015,19]icosa-1(18),2(10),3(7),4(20),5,8,11,13,15(19),16-decaene |
InChI |
InChI=1S/C20H10/c1-5-13-9-16-8-4-12-2-6-14-10-15-7-3-11(1)17(13)19(15)20(16)18(12)14/h1-10H |
InChI-Schlüssel |
JSSGPUGMRRTJFY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CC3=C4C5=C(C=CC5=CC6=C4C2=C1C=C6)C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



